molecular formula C15H21NO3Si B14007016 Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate

Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate

Cat. No.: B14007016
M. Wt: 291.42 g/mol
InChI Key: WZRCFUDZPXCQQQ-UHFFFAOYSA-N
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Description

Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that combines a furo[3,2-b]pyridine core with a triethylsilyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate typically involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and furans.

    Introduction of the triethylsilyl group: This step involves the silylation of the furo[3,2-b]pyridine core using triethylsilyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl furo[3,2-b]pyridine-5-carboxylate: Lacks the triethylsilyl group, which may affect its reactivity and applications.

  • **5-Methyl-2-(trimethylsilyl)furo

Properties

Molecular Formula

C15H21NO3Si

Molecular Weight

291.42 g/mol

IUPAC Name

methyl 2-triethylsilylfuro[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H21NO3Si/c1-5-20(6-2,7-3)14-10-12-13(19-14)9-8-11(16-12)15(17)18-4/h8-10H,5-7H2,1-4H3

InChI Key

WZRCFUDZPXCQQQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC2=C(O1)C=CC(=N2)C(=O)OC

Origin of Product

United States

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